2-Thiophenemethanol, 5-(butylthio)-
Description
2-Thiophenemethanol, 5-(butylthio)- is a thiophene derivative characterized by a hydroxymethyl (-CH2OH) group at the 2-position and a butylthio (-S-C4H9) substituent at the 5-position of the thiophene ring.
Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-rich aromatic systems and tunable substituents . For example, 2-thiophenemethanol (without the butylthio group) has been oxidized to 2-thiophenecarboxaldehyde using immobilized laccase (Lac)/TEMPO systems, highlighting its utility in synthesizing thiocarbonyl intermediates .
Properties
CAS No. |
100144-46-5 |
|---|---|
Molecular Formula |
C9H14OS2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
(5-butylsulfanylthiophen-2-yl)methanol |
InChI |
InChI=1S/C9H14OS2/c1-2-3-6-11-9-5-4-8(7-10)12-9/h4-5,10H,2-3,6-7H2,1H3 |
InChI Key |
VHERGGWIFGOONM-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC=C(S1)CO |
Canonical SMILES |
CCCCSC1=CC=C(S1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 2-Thiophenemethanol, 5-(butylthio)- with structurally related compounds:
Key Observations :
- The butylthio group introduces steric bulk and electron-donating effects, which may slow oxidation kinetics compared to unsubstituted 2-thiophenemethanol.
- Compounds with multiple sulfur substituents (e.g., 5-(butylthio)-4-(2-hydroxyethylthio)pentanoic acid) exhibit dynamic reactivity, undergoing substitution or addition reactions depending on the nucleophile (thiols vs. disulfides) .
Reactivity and Catalytic Behavior
- Oxidation Reactions: Unsubstituted 2-thiophenemethanol is efficiently oxidized to its aldehyde form using TEMPO-mediated electrooxidation (94% conversion) . The 5-(butylthio) variant is expected to show reduced reactivity due to steric hindrance, though this requires experimental validation.
- Sulfur-Specific Reactivity: Vinyl dithioethers (e.g., 4,5-bis(butylthio)pent-4-enoic acid) retain double-bond reactivity, undergoing substitution with thiols or disulfides under UV light . This suggests that the butylthio group in 2-Thiophenemethanol, 5-(butylthio)- may participate in similar dynamic covalent chemistry.
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